

Application Notes and Protocols for Cy3.5 in Immunofluorescence Microscopy

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Compound of Interest

Compound Name: Cy3.5

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Introduction to Cy3.5

Cy3.5 is a bright, orange-red fluorescent dye belonging to the cyanine family. Its photophysical properties, including high quantum yield and good photostability, make it a robust choice for immunofluorescence (IF) microscopy applications.^[1] It is particularly useful for labeling proteins, peptides, and nucleic acids. The dye is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups on proteins, such as the lysine residues on antibodies, to form stable covalent bonds. With an excitation maximum around 579-581 nm and an emission peak near 591-596 nm, **Cy3.5** is well-suited for standard fluorescence microscopy setups, including those equipped with a 561 nm laser line or a TRITC filter set.^{[1][2][3][4]}

Data Presentation

Table 1: Photophysical Properties of Cy3.5

This table summarizes the key quantitative spectral properties of the **Cy3.5** fluorophore. These parameters are essential for selecting appropriate microscope hardware and for quantitative imaging studies.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~579 - 581 nm	[1][2][3]
Emission Maximum (λ_{em})	~591 - 604 nm	[1][2][5]
Molar Extinction Coefficient (ϵ)	116,000 $\text{cm}^{-1}\text{M}^{-1}$	[5][6]
Fluorescence Quantum Yield (Φ)	~0.15 - 0.35	[5][6][7]
Recommended Laser Line	561 nm	[3]
Common Filter Set	TRITC / Cy3	[4]

Table 2: Typical Signal-to-Noise Ratio (SNR) in Fluorescence Microscopy

The Signal-to-Noise Ratio (SNR) is a critical measure of image quality, reflecting how well the fluorescent signal can be distinguished from background noise.[8] Higher SNR values indicate clearer images. The following are typical SNR values achievable with different systems.

Image Quality / Microscope Type	Typical SNR	Reference(s)
Low Signal / Quality Confocal	5 - 10	[8]
Average Quality Confocal	15 - 20	[8]
High Quality Confocal	> 30	[8]
Good Quality Widefield	> 40	[8]
Microscope with Cooled CCD Camera	50 - 100	[8]

Experimental Protocols

Protocol 1: Conjugation of Cy3.5 NHS Ester to a Primary Antibody

This protocol details the method for covalently labeling an antibody with **Cy3.5** NHS ester. It is critical to start with a purified antibody solution free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), as these will compete with the labeling reaction.[9][10]

Materials:

- Purified antibody (2 mg/mL recommended)
- **Cy3.5** NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification Column: Desalting spin column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a spin column or dialysis. Adjust the final antibody concentration to at least 2 mg/mL.
- Dye Preparation: Immediately before use, allow the vial of **Cy3.5** NHS ester to warm completely to room temperature.[10] Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[9]
- Conjugation Reaction:
 - Calculate the required volume of the dye solution. A molar dye-to-antibody ratio between 10:1 and 15:1 is a good starting point for optimization.
 - While gently vortexing, add the calculated volume of **Cy3.5** stock solution to the antibody solution.
 - Incubate the reaction for 60 minutes at room temperature, protected from light.[9]

- Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purification:
 - Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
 - Apply the antibody-dye reaction mixture to the column.
 - Centrifuge to separate the labeled antibody (which elutes first) from the unconjugated free dye.[9][11]
- Storage: Store the purified **Cy3.5**-conjugated antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (if compatible with the downstream application) and aliquot for storage at -20°C.[9]

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining fixed and permeabilized cells using a primary antibody followed by a **Cy3.5**-conjugated secondary antibody.

Materials:

- Cultured cells grown on coverslips or in chamber slides
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.3% Triton X-100 in PBS[12]
- Primary Antibody (unlabeled)
- **Cy3.5**-conjugated Secondary Antibody
- Nuclear Stain (e.g., DAPI)

- Anti-fade Mounting Medium

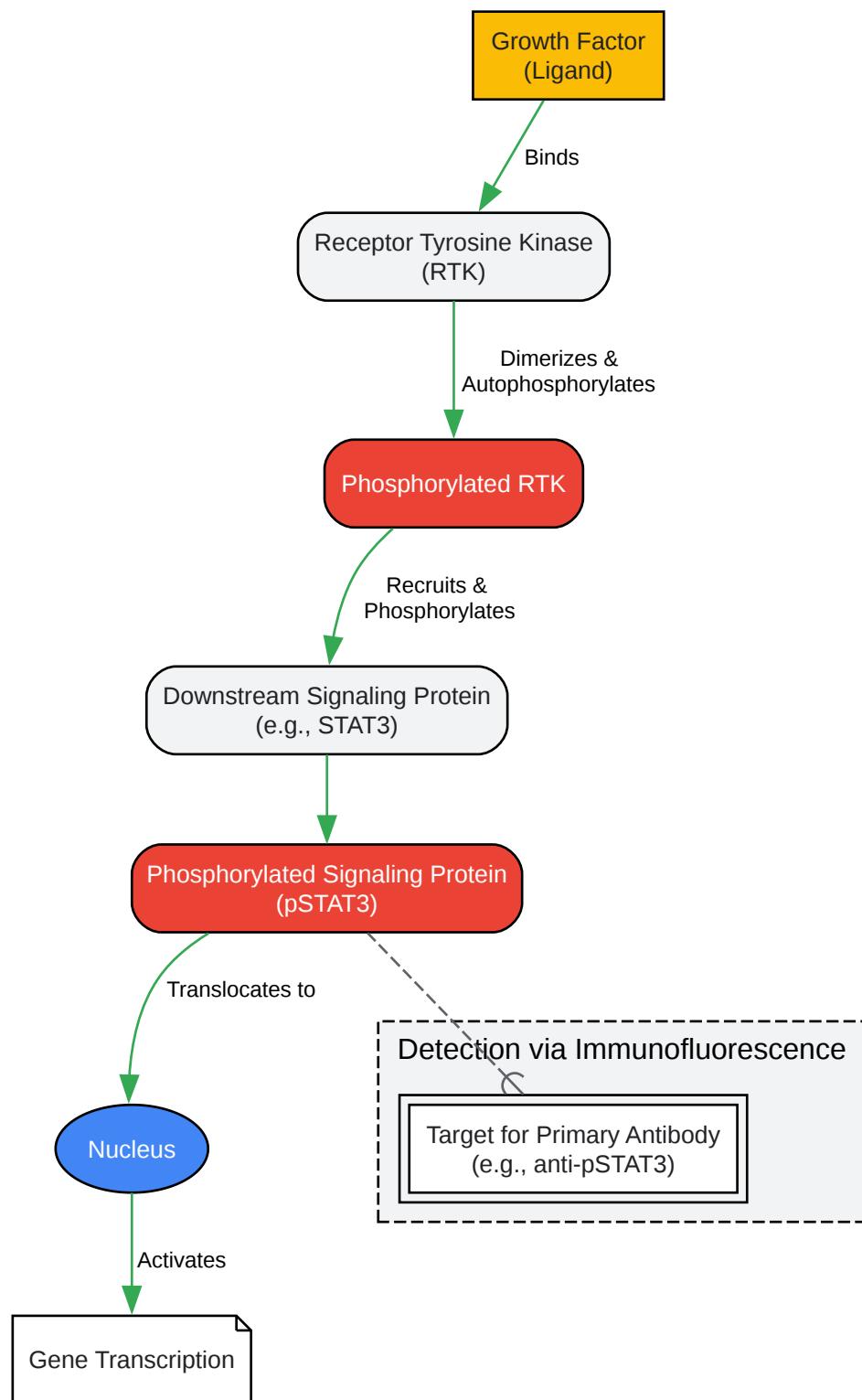
Procedure:

- Cell Preparation: Rinse cells briefly with PBS.
- Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[13]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: For intracellular targets, incubate cells with Permeabilization Buffer for 10 minutes.[14]
- Washing: Repeat the wash step (Step 3).
- Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[13][15]
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[16]
- Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[16]
- Secondary Antibody Incubation: Dilute the **Cy3.5**-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
- Washing: Repeat the wash step (Step 8).
- Nuclear Staining: If desired, incubate with a nuclear stain like DAPI for 5 minutes.
- Final Wash: Wash once with PBS.
- Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[12] Seal the edges with nail polish and allow to dry.

- Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for **Cy3.5** (e.g., Ex: 561 nm, Em: 585-630 nm). Store slides in the dark at 4°C.[14]

Visualizations

Caption: Workflow for Indirect Immunofluorescence.

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Caption: Example Signaling Pathway Visualization.

Troubleshooting

High-quality immunofluorescence data requires careful optimization. Below are common issues and potential solutions.

Problem	Potential Cause(s)	Recommended Solution(s)	Reference(s)
Weak or No Signal	<ul style="list-style-type: none">- Low expression of the target protein.- Primary antibody is not suitable or inactive.- Incompatible primary and secondary antibodies.- Over-fixation masking the epitope.- Insufficient permeabilization.- Fluorophore photobleaching.	<ul style="list-style-type: none">- Confirm protein expression via Western Blot.- Use a new, validated primary antibody.- Ensure the secondary antibody is raised against the primary's host species.- Perform antigen retrieval or reduce fixation time.- Optimize permeabilization time/reagent.- Use anti-fade mounting medium and minimize light exposure.	[12] [14] [17]
High Background	<ul style="list-style-type: none">- Primary or secondary antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Sample autofluorescence.- Secondary antibody is cross-reacting.	<ul style="list-style-type: none">- Titrate antibodies to find the optimal dilution.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Image an unstained control; use longer wavelength dyes if possible.- Use a pre-adsorbed secondary antibody or an isotype control.	[12] [13] [15]
Non-specific Staining	<ul style="list-style-type: none">- Hydrophobic interactions between antibody and sample.	<ul style="list-style-type: none">- Adjust the ionic strength of the antibody diluent.	[13] [14] [17]

Aggregates in antibody solutions.- Drying of the sample during staining. Centrifuge antibody solutions before use to pellet aggregates.- Keep the sample covered in liquid throughout the entire procedure.

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